Benzylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylchloride, also known as (Chloromethyl)benzene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless to slightly yellow liquid with a pungent, aromatic odor. This compound is a reactive organochlorine compound widely used as a chemical building block in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylchloride is primarily synthesized through the gas-phase photochemical reaction of toluene with chlorine. This reaction proceeds via a free radical mechanism, involving the intermediacy of free chlorine atoms . The reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: Approximately 100,000 tonnes of this compound are produced annually using this method . Other methods of production include the Blanc chloromethylation of benzene and the treatment of benzyl alcohol with hydrochloric acid .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the polar C-Cl bond.
Oxidation Reactions: this compound can be oxidized to benzoic acid in the presence of alkaline potassium permanganate.
Hydrolysis: this compound reacts with water to form benzyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Sodium Cyanide: Used in the formation of benzyl cyanide.
Potassium Permanganate: Used in the oxidation to benzoic acid.
Water: Used in hydrolysis reactions.
Major Products:
Benzyl Cyanide: Formed from the reaction with sodium cyanide.
Benzoic Acid: Formed from the oxidation reaction.
Benzyl Alcohol: Formed from hydrolysis.
Scientific Research Applications
Benzylchloride has a wide range of applications in scientific research and industry:
Pharmaceutical Industry: It is used as an intermediate in the production of various pharmaceutical compounds, including amphetamine-class drugs, antihistamines, and antibiotics.
Dyes and Pigments: It is used in the synthesis of certain dyes and pigments, such as quinoline yellow.
Perfume Industry: this compound is used as a starting material in the synthesis of benzyl benzoate, a fixative that helps prolong the fragrance of perfumes.
Textile Industry: Its antimicrobial properties are exploited to manufacture ‘fresh’ or ‘antimicrobial’ clothing.
Mechanism of Action
Benzylchloride acts as an alkylating agent due to its reactive C-Cl bond. It undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. This reactivity makes it useful in introducing the benzyl protecting group in organic synthesis . The hydrolysis of this compound in contact with mucous membranes produces hydrochloric acid, which can cause irritation .
Comparison with Similar Compounds
Benzalchloride (C₆H₅CHCl₂): Similar to benzylchloride but with two chlorine atoms attached to the benzyl group.
Benzotrichloride (C₆H₅CCl₃): Contains three chlorine atoms attached to the benzyl group.
Comparison:
Properties
CAS No. |
100-47-7 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.